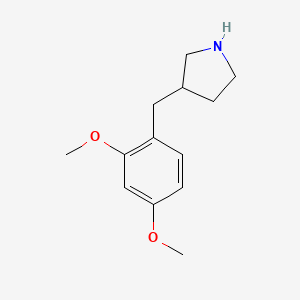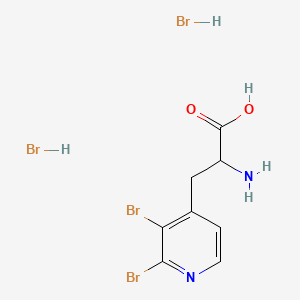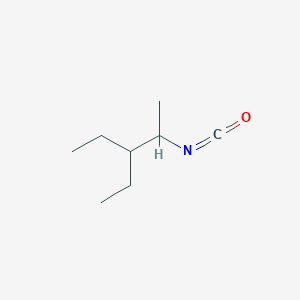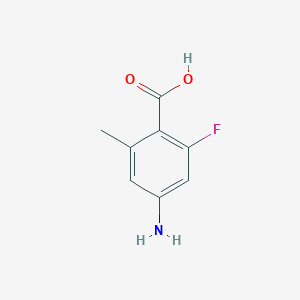![molecular formula C11H12OS B13585273 2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
2-(Benzo[b]thiophen-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-benzothiophen-2-yl)propan-2-ol is a chemical compound with the molecular formula C11H12OS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-2-yl)propan-2-ol typically involves the reaction of benzothiophene with appropriate reagents to introduce the propan-2-ol group. One common method involves the use of Grignard reagents, where benzothiophene is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for 2-(1-benzothiophen-2-yl)propan-2-ol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-benzothiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-benzothiophen-2-yl)propan-2-one.
Reduction: Formation of 2-(1-benzothiophen-2-yl)propan-2-ol.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(1-benzothiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-benzothiophen-2-yl)propan-2-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-benzothiophen-2-yl)ethanol
- 2-(1-benzothiophen-2-yl)acetic acid
- 2-(1-benzothiophen-2-yl)propanoic acid
Uniqueness
2-(1-benzothiophen-2-yl)propan-2-ol is unique due to the presence of the propan-2-ol group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H12OS |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
2-(1-benzothiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C11H12OS/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3 |
Clé InChI |
OCZXFLXFYVFRGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC2=CC=CC=C2S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)


aminedihydrochloride](/img/structure/B13585233.png)



![7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B13585260.png)

